3-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
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Overview
Description
3-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves a multi-step process. One common method includes the use of a palladium-catalyzed three-component reaction. This reaction involves the coupling of a quinazolinone derivative with an isobutylsulfonyl piperidine and an oxoethyl group under specific conditions . The reaction is carried out in the presence of a palladium catalyst, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
3-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: The parent compound with a simpler structure.
2-(4-(isobutylsulfonyl)piperidin-1-yl)quinazolin-4(3H)-one: A similar compound lacking the oxoethyl group.
Uniqueness
3-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is unique due to the presence of the isobutylsulfonyl piperidine and oxoethyl groups, which confer specific chemical and biological properties. These structural features can enhance its binding affinity to molecular targets and improve its pharmacokinetic profile.
Properties
IUPAC Name |
3-[2-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-14(2)12-27(25,26)15-7-9-21(10-8-15)18(23)11-22-13-20-17-6-4-3-5-16(17)19(22)24/h3-6,13-15H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBCIXJLYGJCNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CN2C=NC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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